Molecular Weight Reduction of ~16.5% vs. the Piperidine Analog 4-(Piperidin-4-yl)morpholine
4-(Azetidin-3-yl)morpholine (free base) has a molecular weight of 142.20 g·mol⁻¹, whereas its direct six‑membered ring analog 4‑(piperidin‑4‑yl)morpholine has a molecular weight of 170.25 g·mol⁻¹ [1]. This represents a mass reduction of 28.05 g·mol⁻¹ (≈16.5%), which is meaningful in the context of fragment‑based drug discovery and lead‑likeness metrics where every heavy atom counts towards pharmacokinetic attrition risk [2].
| Evidence Dimension | Molecular weight (free base) |
|---|---|
| Target Compound Data | 142.20 g·mol⁻¹ |
| Comparator Or Baseline | 4-(Piperidin-4-yl)morpholine: 170.25 g·mol⁻¹ |
| Quantified Difference | Δ = −28.05 g·mol⁻¹ (−16.5%) |
| Conditions | Computed molecular weight; PubChem data for both compounds |
Why This Matters
Lower molecular weight improves ligand efficiency metrics and provides additional headroom for further synthetic elaboration without exceeding Rule‑of‑Five thresholds.
- [1] PubChem. 4-(Azetidin-3-yl)morpholine (CID 13401973), MW 142.20; 4-Morpholinopiperidine (CID 525791), MW 170.25. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Feskov, I. O. et al. J. Org. Chem. 2019, 84 (3), 1346–1360. The authors demonstrate that the 3-((hetera)cyclobutyl)azetidine scaffold serves as a lower‑MW isostere of piperidine, piperazine, and morpholine. https://doi.org/10.1021/acs.joc.8b02822 View Source
